(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Overview
Description
(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a chiral compound with the molecular formula C4H5F3O3 It is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a carboxylic acid group attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid can be achieved through several methods. One common approach involves the enantioselective addition of trifluoromethyl ketones to aldehydes, followed by hydrolysis and oxidation steps. The reaction conditions typically include the use of chiral catalysts to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethyl ketones, alcohols, aldehydes, and various substituted derivatives.
Scientific Research Applications
(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
3,3,3-Trifluoro-2-hydroxypropanoic acid: Lacks the methyl group, resulting in different chemical properties and reactivity.
2-Hydroxy-2-methylpropanoic acid: Lacks the trifluoromethyl group, leading to reduced electronegativity and different biological activity.
Trifluoroacetic acid: Contains a trifluoromethyl group but lacks the hydroxyl and methyl groups, resulting in different chemical behavior.
Uniqueness: (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is unique due to the combination of its trifluoromethyl group, hydroxyl group, and chiral center. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGJACFEVDCYMC-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C(=O)O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427057 | |
Record name | (2S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24435-45-8 | |
Record name | (2S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the amidase enzyme from Arthrobacter sp. S-2 described in the research?
A1: The research paper [] describes a novel S-enantioselective amidase isolated from the bacteria Arthrobacter sp. S-2. This enzyme exhibits high selectivity towards the hydrolysis of (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, leaving the (R)-enantiomer untouched. This selectivity is crucial for obtaining the desired (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid in high optical purity.
Q2: How does the research leverage enzymatic resolution for the production of both enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid?
A2: Both research papers [, ] utilize the principle of enzymatic resolution to produce enantiomerically pure 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. They employ enantioselective amidases that preferentially hydrolyze the amide bond of one enantiomer, leaving the other intact. This strategy allows for the separation and isolation of both the desired (S)-acid and the remaining (R)-amide. The (R)-amide can then be chemically hydrolyzed to obtain the (R)-acid. This combined chemo-enzymatic approach provides an efficient route to access both enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid in high purity.
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